molecular formula C21H23N3O2 B12189333 N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide

N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No.: B12189333
M. Wt: 349.4 g/mol
InChI Key: CKMQCCGOZMPRGX-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a pyridine ring, which enhances its chemical reactivity and binding affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring. The final step involves the attachment of the isopropoxypropyl group to the nitrogen atom of the quinoline ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(3-isopropoxypropyl)urea
  • N-(3-isopropoxypropyl)-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

Uniqueness

N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and a pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)26-12-6-11-23-21(25)18-13-20(16-7-5-10-22-14-16)24-19-9-4-3-8-17(18)19/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,23,25)

InChI Key

CKMQCCGOZMPRGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

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